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Compound of Interest

Compound Name: Antitumor agent-173

Cat. No.: B15609908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and antitumor activities of HS-173, a novel small molecule inhibitor. The information is intended

for researchers, scientists, and professionals involved in drug development and cancer

research.

Core Compound Details
HS-173 is an imidazopyridine analogue that has been identified as a potent and selective

inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3][4] Its systematic

name is ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate.[2]

Chemical Structure and Physicochemical Properties
The chemical structure and key physicochemical properties of HS-173 are summarized in the

table below.
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Property Value Source

Systematic Name

ethyl 6-[5-

(benzenesulfonamido)-3-

pyridinyl]imidazo[1,2-

a]pyridine-3-carboxylate

[5]

Molecular Formula C₂₁H₁₈N₄O₄S [2][5]

Molecular Weight 422.46 g/mol [2]

CAS Number 1276110-06-5 [2][5]

InChIKey
SEKOTFCHZNXZMM-

UHFFFAOYSA-N
[2]

SMILES

CCOC(=O)c1cnc2ccc(cn12)-

c3cc(cnc3)NS(=O)

(=O)c4ccccc4

[2]

Physical Form Solid, Grey to Brown [2]

Melting Point >193°C (decomposition) [2]

Solubility
Soluble in DMSO (≥21.1

mg/mL)
[2]

Mechanism of Action and Signaling Pathways
HS-173 functions as a highly selective inhibitor of the PI3Kα isoform, with a half-maximal

inhibitory concentration (IC₅₀) of 0.8 nM.[2][6] The PI3K/AKT/mTOR pathway is a critical

signaling cascade that, when dysregulated, promotes the growth, proliferation, and survival of

cancer cells.[2][3]

By inhibiting PI3Kα, HS-173 prevents the conversion of phosphatidylinositol-4,5-bisphosphate

(PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This action blocks the recruitment

and activation of downstream signaling proteins such as AKT and mTOR, leading to the

suppression of pro-survival signals and the induction of programmed cell death.[2][3]
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The inhibitory effect of HS-173 on the PI3K/AKT/mTOR signaling pathway is depicted in the

following diagram.
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Inhibitory Effect of HS-173 on the PI3K/AKT/mTOR Signaling Pathway.

Antitumor Properties and Efficacy
HS-173 demonstrates significant antitumor activity through multiple mechanisms, including the

induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

In Vitro Anti-proliferative Activity
The anti-proliferative effects of HS-173 have been observed in a variety of human cancer cell

lines. The IC₅₀ values, representing the concentration required to inhibit cell viability by 50%,

are presented below.
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Cell Line Cancer Type IC₅₀ (µM)

A549 Non-small cell lung cancer ~0.26 - 0.5

HCT-116 Colon Cancer Data not specified

MCF7 Breast Cancer ~7.8

MDA-MB-231 Breast Cancer ~1

SK-BR-3 Breast Cancer ~1.5

SK-HEP1 Liver Cancer Data not specified

SNU-638 Gastric Cancer Data not specified

T47D Breast Cancer ~0.6

Panc-1 Pancreatic Cancer ~1

Miapaca-2 Pancreatic Cancer Data not specified

Aspc-1 Pancreatic Cancer Data not specified

Note: The presented IC₅₀ values are approximations from different studies and may vary based

on experimental conditions.[4][7]

Induction of Apoptosis and Cell Cycle Arrest
HS-173 has been shown to induce apoptosis in cancer cells.[1][3] Treatment with HS-173 leads

to an increase in TUNEL-positive cells, indicating DNA fragmentation, a hallmark of apoptosis.

[8] Furthermore, HS-173 causes cell cycle arrest at the G2/M phase in a dose-dependent

manner.[1][9][10] In A549 non-small cell lung cancer cells treated for 12 hours, a dose-

dependent increase in the G2/M population was observed:
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HS-173 Concentration % of Cells in G2/M Phase

Control (0 µM) 11.3

0.1 µM 17.1

0.5 µM 24.3

1.0 µM 33.2

Data adapted from a study on A549 cells.[11]

Inhibition of Angiogenesis
HS-173 inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor

growth and metastasis.[1] It has been shown to decrease the expression of HIF-1α and VEGF,

key regulators of angiogenesis.[1] In vivo studies using the Matrigel plug assay in mice

demonstrated that HS-173 diminishes blood vessel formation.[1]

In Vivo Antitumor Efficacy
In a xenograft mouse model using Panc-1 pancreatic cancer cells, intraperitoneal

administration of HS-173 at a dose of 10 mg/kg significantly inhibited tumor growth.[12] The

treatment also led to an increase in TUNEL-positive cells and cleaved caspase-3 in the tumor

tissue, confirming the induction of apoptosis in vivo.[6]

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These

protocols are generalized and may require optimization for specific cell lines and experimental

conditions.

Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability

and proliferation.

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere

overnight.[4][13]
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Treatment: Treat the cells with a range of HS-173 concentrations (e.g., 0.01 to 100 µM) and

a vehicle control (DMSO).[4][13]

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[4][13]

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.[4]

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.[4]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC₅₀ value from the dose-response curve.[4]
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Generalized workflow for the MTT assay.
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Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle.

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of HS-

173.[14]

Harvesting: Harvest both adherent and floating cells and pellet them by centrifugation.[13]

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

[13][14]

Staining: Remove the ethanol, wash with PBS, and resuspend the cells in a staining solution

containing propidium iodide (PI) and RNase A.[13][14]

Data Acquisition: Analyze the stained cells using a flow cytometer.[14]

Data Analysis: Use appropriate software to model the DNA content histogram and determine

the percentage of cells in each phase of the cell cycle.[14]

Apoptosis Assay (Annexin V and PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of HS-

173 for a specified time.[7]

Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[7]

Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add Annexin

V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15

minutes at room temperature.[15]

Data Acquisition and Analysis: Analyze the cells by flow cytometry to determine the

percentage of apoptotic cells (Annexin V positive).[15]

In Vivo Angiogenesis (Matrigel Plug Assay)
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This assay evaluates the effect of HS-173 on angiogenesis in a living organism.

Preparation: Mix Matrigel, which is liquid at 4°C, with an angiogenic stimulus (e.g., VEGF or

cancer cells) and the test compound (HS-173) or vehicle control.[16][17]

Injection: Subcutaneously inject the Matrigel mixture into mice. The Matrigel will form a solid

plug at body temperature.[16][17]

Incubation: Allow the plug to be vascularized by the host's circulatory system over a period of

several days.[17]

Analysis: Excise the Matrigel plugs and quantify the extent of new blood vessel formation.

This can be done by measuring the hemoglobin content within the plug or by

immunohistochemical staining of endothelial cell markers (e.g., CD31) in sectioned plugs.

[17][18]

Conclusion
HS-173 is a promising PI3Kα inhibitor with potent antitumor activities demonstrated in a range

of preclinical models. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit

angiogenesis through the targeted inhibition of the PI3K/AKT/mTOR signaling pathway makes

it an attractive candidate for further investigation as a potential cancer therapeutic, both as a

monotherapy and in combination with other anticancer agents.[2][19] The data and protocols

presented in this guide provide a foundational resource for researchers working to advance the

understanding and potential clinical application of this novel targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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